molecular formula C7H6FKO4S B13729001 Potassium 2-Fluoro-4-methoxybenzenesulfonate

Potassium 2-Fluoro-4-methoxybenzenesulfonate

Cat. No.: B13729001
M. Wt: 244.28 g/mol
InChI Key: GHXYRWFWNSMFQA-UHFFFAOYSA-M
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Description

Potassium 2-Fluoro-4-methoxybenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring, along with a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-Fluoro-4-methoxybenzenesulfonate typically involves the reaction of 2-Fluoro-4-methoxybenzenesulfonyl chloride with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions are generally mild, and the yield of the product is high.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure the high purity of the final product. The reaction is monitored closely to maintain optimal conditions and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-Fluoro-4-methoxybenzenesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The sulfonate group can be reduced to form sulfonic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include sulfonic acids and other reduced forms of the compound.

Scientific Research Applications

Potassium 2-Fluoro-4-methoxybenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Potassium 2-Fluoro-4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The fluorine atom and methoxy group can influence the reactivity and stability of the compound, making it a versatile reagent in various chemical transformations.

Comparison with Similar Compounds

Potassium 2-Fluoro-4-methoxybenzenesulfonate can be compared with other similar compounds such as:

    Potassium 4-Methoxybenzenesulfonate: Lacks the fluorine atom, resulting in different reactivity and applications.

    Potassium 2-Fluorobenzenesulfonate:

    Potassium 4-Fluorobenzenesulfonate: The position of the fluorine atom is different, leading to variations in reactivity and applications.

The uniqueness of this compound lies in the combination of the fluorine atom and methoxy group, which imparts distinct chemical properties and makes it suitable for a wide range of applications in scientific research.

Properties

Molecular Formula

C7H6FKO4S

Molecular Weight

244.28 g/mol

IUPAC Name

potassium;2-fluoro-4-methoxybenzenesulfonate

InChI

InChI=1S/C7H7FO4S.K/c1-12-5-2-3-7(6(8)4-5)13(9,10)11;/h2-4H,1H3,(H,9,10,11);/q;+1/p-1

InChI Key

GHXYRWFWNSMFQA-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)[O-])F.[K+]

Origin of Product

United States

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